1-(2-Phenoxyethyl)-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea
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Overview
Description
1-(2-Phenoxyethyl)-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phenoxyethyl group, a trifluoroethyl-substituted piperidine ring, and a urea linkage, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Phenoxyethyl)-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize 1-(2,2,2-trifluoroethyl)piperidin-4-one, which can be achieved through the reaction of piperidine with 2,2,2-trifluoroethyl bromide under basic conditions . This intermediate is then reacted with phenoxyethylamine to form the desired urea compound through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Phenoxyethyl)-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea can undergo various chemical reactions, including:
Oxidation: The phenoxyethyl group can be oxidized to form phenoxyacetic acid derivatives.
Reduction: The urea linkage can be reduced to form corresponding amines.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxyethyl group can yield phenoxyacetic acid, while reduction of the urea linkage can produce primary amines.
Scientific Research Applications
1-(2-Phenoxyethyl)-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-Phenoxyethyl)-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea involves its interaction with specific molecular targets and pathways. The phenoxyethyl group can interact with hydrophobic pockets in proteins, while the trifluoroethyl group can enhance binding affinity through fluorine interactions. The urea linkage can form hydrogen bonds with target molecules, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
1-(2,2,2-Trifluoroethyl)piperidin-4-one: A key intermediate in the synthesis of the target compound.
Phenoxyethylamine: Another intermediate used in the synthesis process.
N-Phenyl-N’-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]urea: A structurally similar compound with different substituents.
Uniqueness
1-(2-Phenoxyethyl)-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea stands out due to its combination of a phenoxyethyl group, a trifluoroethyl-substituted piperidine ring, and a urea linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(2-phenoxyethyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24F3N3O2/c18-17(19,20)13-23-9-6-14(7-10-23)12-22-16(24)21-8-11-25-15-4-2-1-3-5-15/h1-5,14H,6-13H2,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KORCHQQBPXVONF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCCOC2=CC=CC=C2)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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